An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-2-Methylpiperazine (L)-tartaric acid salt. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for ease of reference.
Core Chemical Properties
(R)-2-Methylpiperazine (L)-tartaric acid salt is a diastereomeric salt formed from the reaction of racemic 2-methylpiperazine with L-tartaric acid. This salt is primarily utilized in the chemical resolution of 2-methylpiperazine to isolate the (R)-enantiomer, a valuable chiral building block in the synthesis of pharmaceuticals.
Table 1: Physicochemical Properties of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt and its Constituents
| Property | (R)-2-Methylpiperazine (L)-Tartaric Acid Salt | (R)-2-Methylpiperazine | (L)-Tartaric Acid |
| CAS Number | 126458-16-0[1][2][3] | 75336-86-6[4] | 87-69-4[5] |
| Molecular Formula | C₉H₁₈N₂O₆[1] | C₅H₁₂N₂[2][4] | C₄H₆O₆[6] |
| Molecular Weight | 250.25 g/mol [1] | 100.16 g/mol [2][4] | 150.09 g/mol [6] |
| Appearance | White crystalline solid | White to yellow crystalline powder or chunks[4] | Colorless crystals or white powder[6] |
| Melting Point | Data not available | 91-93 °C[4] | 168-170 °C[6] |
| Solubility | Data not available | Soluble in water and various organic solvents[7] | Very soluble in water (1400 g/L at 20 °C); soluble in alcohol[6] |
| Optical Activity | Data not available | [α]20/D −16.5°, c = 5 in benzene[4] | Data not available |
Synthesis and Chiral Resolution
The primary application of forming the (R)-2-Methylpiperazine (L)-tartaric acid salt is the chiral resolution of racemic 2-methylpiperazine. This process leverages the differential solubility of the two diastereomeric salts formed: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate.
Experimental Protocol: Chiral Resolution of (±)-2-Methylpiperazine
This protocol is a synthesized representation based on methodologies described in the literature[8][9].
Objective: To isolate (R)-2-methylpiperazine from a racemic mixture using (L)-tartaric acid as a resolving agent.
Materials:
-
(±)-2-Methylpiperazine
-
(L)-Tartaric acid
-
Water
-
Acetic acid (optional, aids in dissolution)[8]
-
Solvent for crystallization (e.g., water, ethanol)
Procedure:
-
Dissolution: Dissolve (L)-tartaric acid (1.8 mol) and acetic acid (1.8 mol, optional) in water (270 g) in a reaction vessel equipped with a stirrer and thermometer. Heat the solution to ensure complete dissolution.[8]
-
Amine Addition: To the heated solution, add (±)-2-methylpiperazine (3.0 mol) and an additional amount of water (300 g). Continue heating at approximately 85 °C until a clear solution is obtained.[8]
-
Crystallization: Cool the reaction mixture to a temperature range of 68-74 °C. At this stage, seed crystals of (R)-2-methylpiperazine (L)-tartaric acid salt can be introduced to induce crystallization.[8]
-
Aging and Cooling: Allow the mixture to age at this temperature for about 1 hour with continuous stirring. Subsequently, cool the mixture gradually to 12-18 °C over a period of 5 hours to facilitate the precipitation of the less soluble diastereomeric salt.[8]
-
Isolation: The precipitated crystals of (R)-2-methylpiperazine (L)-tartaric acid salt are collected by filtration.
-
Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., potassium hydroxide) to liberate the free (R)-2-methylpiperazine, which can be extracted with an organic solvent like toluene.
Diagram 1: Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of 2-methylpiperazine.
Structural Information
The crystal structure of the diastereomeric salts of 2-methylpiperazine with tartaric acid has been elucidated. Specifically, the 1:2 salt of (R)-2-methylpiperazine with (2S,3S)-tartaric acid forms a monohydrate. In this structure, the hydrogen tartrate ions form head-to-tail chains, which are further linked into two-dimensional sheets through hydrogen bonding with water molecules. The (R)-2-methylpiperazinediium ions are situated between these layers.[10]
Spectral Data
Table 2: Key Spectral Data for Constituents
| Spectrum | (R)-(-)-2-Methylpiperazine | L(+)-Tartaric Acid |
| ¹H NMR | Spectral data available, showing characteristic peaks for the piperazine ring protons and the methyl group.[11] | ¹H NMR spectra are available, showing peaks for the hydroxyl and methine protons.[12] |
| ¹³C NMR | Data available, indicating the chemical shifts for the carbon atoms in the piperazine ring and the methyl group. | ¹³C NMR spectra show characteristic peaks for the carboxyl and hydroxylated methine carbons.[13] |
| FT-IR | FT-IR spectra are available from various databases. | The IR spectrum shows characteristic absorptions for the hydroxyl and carboxylic acid functional groups.[14][15] |
| Mass Spec | Mass spectral data is available. | Electron ionization mass spectra are available.[5] |
It is important to note that the formation of the salt will result in changes to the spectral data, particularly in the regions corresponding to the amine and carboxylic acid functional groups due to proton transfer.
Applications in Drug Development
(R)-2-methylpiperazine is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability.
Piperazine derivatives have demonstrated a wide range of biological activities, including:
Specifically, 2-methylpiperazine is a key raw material for the synthesis of the antibiotic lomefloxacin[20]. The use of the enantiomerically pure (R)-2-methylpiperazine, obtained through resolution with L-tartaric acid, is critical in the synthesis of chiral drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.
Diagram 2: Role in Pharmaceutical Synthesis
Caption: The role of chiral resolution in producing enantiopure intermediates for pharmaceuticals.
Conclusion
(R)-2-Methylpiperazine (L)-tartaric acid salt is a critical diastereomeric salt primarily used for the efficient chiral resolution of racemic 2-methylpiperazine. While comprehensive physicochemical data for the salt itself is limited in publicly available literature, detailed protocols for its formation and isolation are established. The end product of this resolution, (R)-2-methylpiperazine, is a valuable chiral building block for the synthesis of a variety of biologically active compounds and approved pharmaceuticals. This technical guide provides a foundational understanding of the properties and applications of this important chemical entity for professionals in the field of drug discovery and development.
References
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- 2. scbt.com [scbt.com]
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- 5. (R,R)-Tartaric acid [webbook.nist.gov]
- 6. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 8. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 9. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 10. A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)-(-)-2-Methylpiperazine(75336-86-6) 1H NMR spectrum [chemicalbook.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. DL-Tartaric acid(133-37-9) 13C NMR spectrum [chemicalbook.com]
- 14. (R,R)-Tartaric acid [webbook.nist.gov]
- 15. L(+)-Tartaric acid(87-69-4) IR Spectrum [m.chemicalbook.com]
- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 18. Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine | Semantic Scholar [semanticscholar.org]
- 19. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Methylpiperazine-109-07-9-Pharmaceutical intermediate. Used as the raw material to synthesize lomefloxacin. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]
